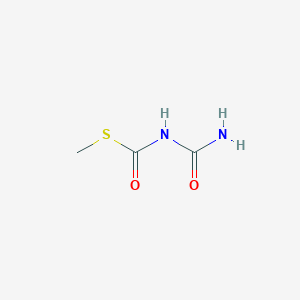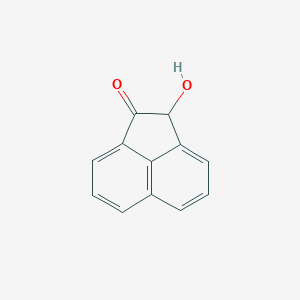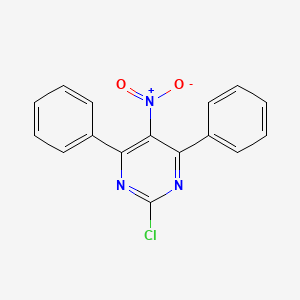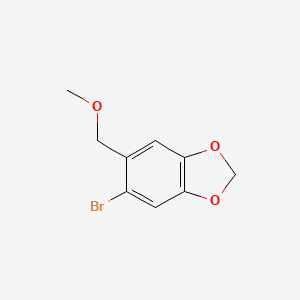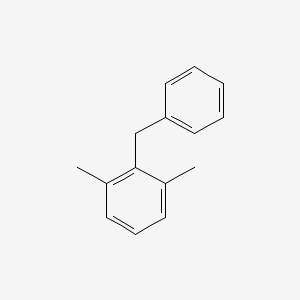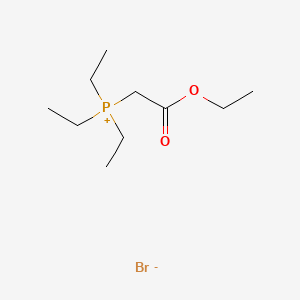
Carbethoxymethyltriethylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbethoxymethyltriethylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium center bonded to three ethyl groups and a carbethoxymethyl group, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbethoxymethyltriethylphosphonium bromide can be synthesized through the reaction of triethylphosphine with ethyl bromoacetate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+BrCH2COOEt→[P(C2H5)3CH2COOEt]+Br−
The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbethoxymethyltriethylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Various substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Triethylphosphine and related derivatives.
Applications De Recherche Scientifique
Carbethoxymethyltriethylphosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Investigated for its potential in modifying biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
Mécanisme D'action
The mechanism by which carbethoxymethyltriethylphosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The carbethoxymethyl group provides additional reactivity, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylphosphine: Lacks the carbethoxymethyl group, making it less reactive in certain contexts.
Tetraethylphosphonium Bromide: Contains an additional ethyl group, altering its reactivity and solubility.
Carbethoxymethyltriphenylphosphonium Bromide: Contains phenyl groups instead of ethyl groups, significantly changing its chemical properties.
Uniqueness
Carbethoxymethyltriethylphosphonium bromide is unique due to the presence of the carbethoxymethyl group, which imparts additional reactivity and versatility compared to other phosphonium salts. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
Propriétés
Numéro CAS |
32348-62-2 |
|---|---|
Formule moléculaire |
C10H22BrO2P |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl)-triethylphosphanium;bromide |
InChI |
InChI=1S/C10H22O2P.BrH/c1-5-12-10(11)9-13(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YPQPKUFWYHKVQC-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[P+](CC)(CC)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


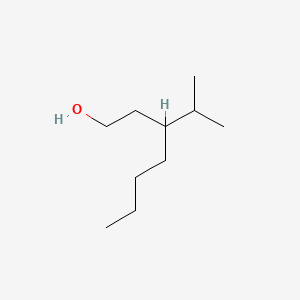
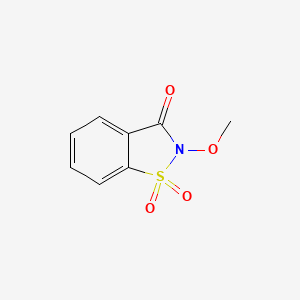
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
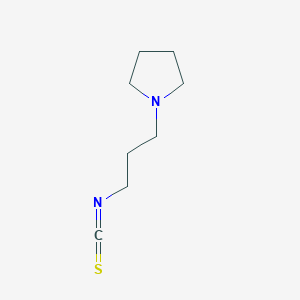
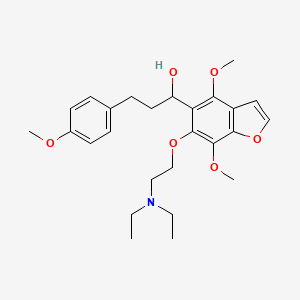
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
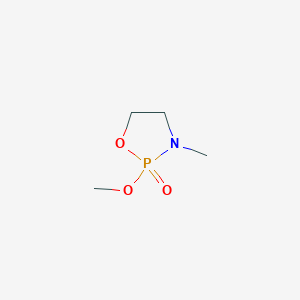
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
